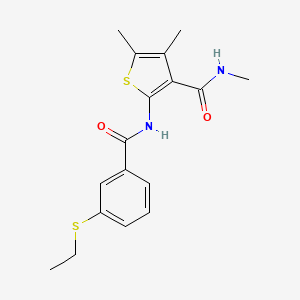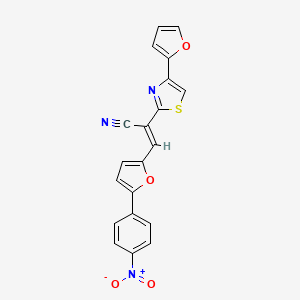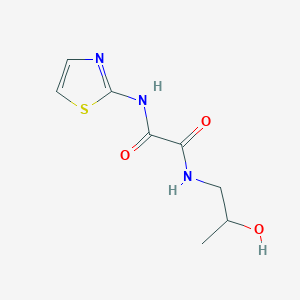
(E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Characterization and Potential Applications
(E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound whose research applications span across various scientific fields, primarily due to its intriguing chemical structure and properties. One of the primary focuses has been on the synthesis and characterization of this compound, alongside its derivatives, for potential applications in medicinal chemistry and materials science.
Synthesis and Structural Analysis
The synthesis and structural analysis of pyrazole derivatives, including compounds similar to this compound, have been extensively studied. For instance, Karrouchi et al. (2021) delved into the synthesis, molecular docking, and spectroscopic studies of a related compound, emphasizing its potential as an anti-diabetic agent through molecular docking studies (Karrouchi et al., 2021). Similarly, other studies have focused on the synthesis of pyrazolopyrazole derivatives via reactions with donor compounds, underlining the versatility and reactivity of these compounds in forming structurally diverse derivatives with potential biological and chemical applications (Abou-Zied & El-Mansory, 2014).
Potential Antimicrobial and Anti-inflammatory Properties
Research into the biological activities of pyrazole derivatives has highlighted their potential antimicrobial and anti-inflammatory properties. For example, Abdel‐Aziz et al. (2009) explored the synthesis and antimicrobial evaluation of novel 2-substituted-3-methylbenzofuran derivatives, suggesting the antimicrobial potential of these compounds (Abdel‐Aziz et al., 2009). Additionally, Mahajan et al. (2016) synthesized and evaluated 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives for their antioxidant and anti-inflammatory activities, indicating the therapeutic potential of pyrazole-based compounds in treating oxidative stress and inflammation-related conditions (Mahajan et al., 2016).
Corrosion Inhibition
The application of pyrazole derivatives extends beyond biological activities to include materials science, particularly in corrosion inhibition. Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions, showcasing the potential of these compounds as efficient corrosion inhibitors due to their strong adsorption properties and protective layer formation on metal surfaces (Paul et al., 2020).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves the condensation of 3-hydroxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base, which is then reduced to the desired compound using a reducing agent.", "Starting Materials": [ "3-hydroxybenzaldehyde", "4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide", "Base (e.g. NaOH)", "Reducing agent (e.g. NaBH4)" ], "Reaction": [ "Step 1: Dissolve 3-hydroxybenzaldehyde (1.0 equiv) and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (1.0 equiv) in a suitable solvent (e.g. ethanol) and add a base (e.g. NaOH) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash it with cold water to obtain the Schiff base.", "Step 4: Dissolve the Schiff base in a suitable solvent (e.g. ethanol) and add a reducing agent (e.g. NaBH4) to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 6: Acidify the reaction mixture with a suitable acid (e.g. HCl) to obtain the desired compound as a solid.", "Step 7: Filter the solid and wash it with cold water to obtain the pure compound." ] } | |
CAS No. |
1284269-35-7 |
Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.352 |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-12-16(14-7-3-2-4-8-14)20-21-17(12)18(24)22-19-11-13-6-5-9-15(23)10-13/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
SQNSXSLVDRUHPI-YBFXNURJSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2736659.png)
![Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2736660.png)
![6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736661.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2736664.png)


![2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B2736671.png)
![4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione](/img/structure/B2736672.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2736673.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736677.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2736678.png)
![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B2736681.png)
